molecular formula C14H28N2O9Si B12827372 2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid CAS No. 84127-79-7

2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid

Cat. No.: B12827372
CAS No.: 84127-79-7
M. Wt: 396.47 g/mol
InChI Key: MBEOQKABICERCN-UHFFFAOYSA-N
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Description

N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid: is a versatile organosilane compound that combines the properties of both silanes and chelating agents. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including surface modification, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid typically involves the reaction of N-[(3-Trimethoxysilyl)propyl]ethylenediamine with triacetic acid. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The resulting product is then purified through techniques such as crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of solvents like ethanol or methanol.

    Complexation Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form complexes with the compound.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid involves its ability to form stable complexes with metal ions. The ethylenediaminetriacetic acid moiety acts as a chelating agent, binding to metal ions through multiple coordination sites. This results in the formation of stable, water-soluble complexes that can be used in various applications. The trimethoxysilyl group allows the compound to react with surfaces, forming covalent bonds and enhancing the properties of the materials .

Comparison with Similar Compounds

  • N-[(3-Trimethoxysilyl)propyl]ethylenediamine
  • N-[(3-Trimethoxysilyl)propyl]diethylenetriamine
  • (3-Aminopropyl)trimethoxysilane
  • (3-Glycidyloxypropyl)trimethoxysilane

Comparison: N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid is unique due to its combination of silane and chelating properties. While similar compounds like N-[(3-Trimethoxysilyl)propyl]ethylenediamine and (3-Aminopropyl)trimethoxysilane also possess silane functionalities, they lack the chelating ability provided by the ethylenediaminetriacetic acid moiety. This makes N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid particularly valuable in applications requiring both surface modification and metal ion complexation .

Properties

CAS No.

84127-79-7

Molecular Formula

C14H28N2O9Si

Molecular Weight

396.47 g/mol

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid

InChI

InChI=1S/C14H28N2O9Si/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

MBEOQKABICERCN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)(OC)OC

Origin of Product

United States

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